CD532 is a small molecule inhibitor of Aurora Kinase A (AURKA), a serine/threonine kinase that plays a crucial role in cell division. [, , ] CD532 has been identified as a promising candidate for the treatment of various cancers, particularly those driven by the MYCN oncogene, such as neuroblastoma. [, , , , , , , ]
CD532, also known as CD532 hydrochloride, is a small molecule compound that serves as a potent inhibitor of Aurora A kinase. This compound is particularly significant in cancer research due to its dual functionality: it inhibits Aurora A kinase activity and promotes the degradation of MYCN protein, which is often overexpressed in various cancers, notably neuroblastoma and medulloblastoma. CD532's unique mechanism makes it a valuable tool in the development of targeted cancer therapies.
CD532 is classified as an Aurora A kinase inhibitor. It has been identified through chemical screening and structure-activity relationship studies aimed at developing selective inhibitors for Aurora kinases. The compound is synthesized in laboratories and has been explored for its therapeutic potential against cancers characterized by MYCN amplification.
The synthesis of CD532 hydrochloride involves several key steps:
In industrial settings, the synthesis process is scaled up, optimizing reaction conditions to maximize yield and purity while implementing robust purification methods. Automated reactors and continuous flow systems may be utilized to enhance efficiency and consistency during large-scale production.
CD532 features a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The detailed molecular formula and structural data are essential for understanding its interactions with Aurora A kinase.
The structural analysis reveals that CD532 induces an allosteric change in the conformation of Aurora A kinase, allowing it to stabilize in an inactive state, which is critical for its inhibitory action . The compound's ability to bind effectively at the active site of the kinase contributes to its selectivity.
CD532 can participate in various chemical reactions:
These reactions are essential for modifying CD532 or exploring its derivatives for enhanced potency or altered pharmacokinetic properties .
CD532 exerts its pharmacological effects primarily by inhibiting Aurora A kinase activity. Upon binding to Aurora A, CD532 induces a conformational change that stabilizes the kinase in an inactive state. This inhibition disrupts normal cell division processes, leading to increased degradation of MYCN protein via proteasomal pathways.
Research indicates that CD532's efficacy is particularly pronounced in cells with high MYCN expression levels, making it a targeted therapeutic option for cancers associated with MYCN amplification . The effective concentration (EC50) values for CD532 demonstrate its potency against neuroblastoma cell lines, with values reported around 223.2 nM .
CD532 hydrochloride exhibits distinct physical properties that are relevant for its application in scientific research:
These properties are assessed through rigorous analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
CD532 has diverse applications in scientific research:
The unique dual action of CD532—both inhibiting Aurora A kinase activity and promoting MYCN degradation—positions it as a promising candidate for further development in targeted cancer therapies .
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7